Cas no 1823064-67-0 (2-Bromo-α-(fluoromethyl)-4-methylbenzenemethanol)

2-Bromo-α-(fluoromethyl)-4-methylbenzenemethanol is a versatile organic compound characterized by its bromo and fluoromethyl substituents on the aromatic ring. Its unique structure facilitates various synthetic transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals. The compound exhibits high purity and stability, ensuring reliable performance in chemical reactions.
2-Bromo-α-(fluoromethyl)-4-methylbenzenemethanol structure
1823064-67-0 structure
商品名:2-Bromo-α-(fluoromethyl)-4-methylbenzenemethanol
CAS番号:1823064-67-0
MF:C9H10BrFO
メガワット:233.077505588531
CID:6112189
PubChem ID:130060572

2-Bromo-α-(fluoromethyl)-4-methylbenzenemethanol 化学的及び物理的性質

名前と識別子

    • 2-Bromo-α-(fluoromethyl)-4-methylbenzenemethanol
    • 1823064-67-0
    • EN300-1893392
    • 1-(2-bromo-4-methylphenyl)-2-fluoroethan-1-ol
    • インチ: 1S/C9H10BrFO/c1-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,9,12H,5H2,1H3
    • InChIKey: HSWZTQJDUQLCTB-UHFFFAOYSA-N
    • ほほえんだ: C(C1C=CC(=CC=1Br)C)(O)CF

計算された属性

  • せいみつぶんしりょう: 231.98991g/mol
  • どういたいしつりょう: 231.98991g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 143
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 20.2Ų

2-Bromo-α-(fluoromethyl)-4-methylbenzenemethanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1893392-0.1g
1-(2-bromo-4-methylphenyl)-2-fluoroethan-1-ol
1823064-67-0
0.1g
$1031.0 2023-09-18
Enamine
EN300-1893392-0.05g
1-(2-bromo-4-methylphenyl)-2-fluoroethan-1-ol
1823064-67-0
0.05g
$983.0 2023-09-18
Enamine
EN300-1893392-1g
1-(2-bromo-4-methylphenyl)-2-fluoroethan-1-ol
1823064-67-0
1g
$1172.0 2023-09-18
Enamine
EN300-1893392-5.0g
1-(2-bromo-4-methylphenyl)-2-fluoroethan-1-ol
1823064-67-0
5g
$3396.0 2023-06-02
Enamine
EN300-1893392-2.5g
1-(2-bromo-4-methylphenyl)-2-fluoroethan-1-ol
1823064-67-0
2.5g
$2295.0 2023-09-18
Enamine
EN300-1893392-1.0g
1-(2-bromo-4-methylphenyl)-2-fluoroethan-1-ol
1823064-67-0
1g
$1172.0 2023-06-02
Enamine
EN300-1893392-10g
1-(2-bromo-4-methylphenyl)-2-fluoroethan-1-ol
1823064-67-0
10g
$5037.0 2023-09-18
Enamine
EN300-1893392-0.25g
1-(2-bromo-4-methylphenyl)-2-fluoroethan-1-ol
1823064-67-0
0.25g
$1078.0 2023-09-18
Enamine
EN300-1893392-10.0g
1-(2-bromo-4-methylphenyl)-2-fluoroethan-1-ol
1823064-67-0
10g
$5037.0 2023-06-02
Enamine
EN300-1893392-0.5g
1-(2-bromo-4-methylphenyl)-2-fluoroethan-1-ol
1823064-67-0
0.5g
$1124.0 2023-09-18

2-Bromo-α-(fluoromethyl)-4-methylbenzenemethanol 関連文献

2-Bromo-α-(fluoromethyl)-4-methylbenzenemethanolに関する追加情報

Introduction to 2-Bromo-α-(fluoromethyl)-4-methylbenzenemethanol (CAS No. 1823064-67-0)

2-Bromo-α-(fluoromethyl)-4-methylbenzenemethanol, identified by its Chemical Abstracts Service (CAS) number 1823064-67-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aryl alcohols, characterized by its aromatic benzene ring substituted with bromine, a fluoromethyl group, and a methyl group, along with a hydroxyl functional group at the α-position. The unique structural features of this molecule make it a valuable intermediate in the synthesis of various biologically active agents.

The bromine atom in 2-Bromo-α-(fluoromethyl)-4-methylbenzenemethanol serves as a versatile handle for further functionalization through cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions are widely employed in drug discovery to construct complex molecular architectures efficiently. The fluoromethyl group is another critical feature, as fluorine atoms are known to modulate the pharmacokinetic properties of molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets. The presence of both bromine and fluoromethyl groups in the same molecule provides a powerful platform for the development of novel therapeutic agents.

Recent advancements in medicinal chemistry have highlighted the importance of aryl alcohols in drug design. The hydroxyl group in 2-Bromo-α-(fluoromethyl)-4-methylbenzenemethanol can be further modified through etherification, esterification, or oxidation reactions to introduce additional functionalities. These modifications are crucial for optimizing the pharmacological properties of lead compounds during the drug development process. For instance, ethers derived from this compound have shown promise in enhancing drug solubility and bioavailability.

The methyl group at the 4-position of the benzene ring contributes to the steric and electronic environment of the molecule, influencing its interactions with biological targets. This positional substitution can be strategically employed to fine-tune receptor binding affinities and selectivity. The combination of these structural elements makes 2-Bromo-α-(fluoromethyl)-4-methylbenzenemethanol a versatile building block for synthesizing a wide range of pharmacologically relevant molecules.

In recent years, there has been growing interest in the development of small molecule inhibitors targeting protein-protein interactions (PPIs). Aryl alcohols have emerged as effective scaffolds for designing PPI modulators due to their ability to engage hydrophobic pockets and form hydrogen bonds. The structural motifs present in 2-Bromo-α-(fluoromethyl)-4-methylbenzenemethanol, such as the aryl-bromine moiety and the hydroxyl group, are well-suited for interacting with PPI interfaces. This has led to several innovative approaches in designing novel PPI inhibitors with potential therapeutic applications.

Another area where 2-Bromo-α-(fluoromethyl)-4-methylbenzenemethanol has shown promise is in the synthesis of kinase inhibitors. Kinases are critical enzymes involved in various cellular signaling pathways, making them attractive targets for drug development. The bromine substituent allows for facile introduction of diverse functional groups via cross-coupling reactions, enabling the construction of complex kinase inhibitor structures. Additionally, the fluoromethyl group can enhance binding affinity by participating in favorable interactions with the hinge region of kinases.

The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their improved pharmacological profiles. Fluorine atoms can enhance metabolic stability by preventing oxidative degradation and can also increase lipophilicity, which is often essential for achieving optimal oral bioavailability. The presence of a fluoromethyl group in 2-Bromo-α-(fluoromethyl)-4-methylbenzenemethanol aligns with these trends, making it a valuable precursor for developing next-generation therapeutics.

Recent studies have also explored the use of 2-Bromo-α-(fluoromethyl)-4-methylbenzenemethanol in combinatorial chemistry approaches. By employing libraries of this compound or derivatives thereof, researchers can rapidly screen large numbers of potential drug candidates. This high-throughput screening enables the identification of novel molecular structures with optimized pharmacological properties. The versatility of this compound as a synthetic intermediate has made it an indispensable tool in modern drug discovery pipelines.

The synthesis of 2-Bromo-α-(fluoromethyl)-4-methylbenzenemethanol typically involves multi-step organic transformations starting from commercially available aromatic precursors. Key steps often include bromination at specific positions on the benzene ring followed by nucleophilic substitution or coupling reactions to introduce the fluoromethyl and hydroxyl groups. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, facilitating its widespread use in pharmaceutical research.

In conclusion,2-Bromo-α-(fluoromethyl)-4-methylbenzenemethanol (CAS No. 1823064-67-0) is a multifunctional organic compound with significant potential in pharmaceutical applications. Its unique structural features, including the presence of bromine and fluoromethyl groups, make it an ideal candidate for further derivatization and development into novel therapeutic agents. The growing body of research on aryl alcohols and their derivatives underscores their importance in modern drug discovery efforts.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司